
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the Benzamide Core: This is typically achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzamide core with 2-chlorobenzaldehyde under basic conditions to form the methylene bridge.
Formation of the Pyrimidinyl Group: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and thioxo groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Benzamide, 4-(((2-chlorophenyl)methylene)amino)-N-(tetrahydro-3-(2-methoxyphenyl)-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Properties
CAS No. |
131528-76-2 |
|---|---|
Molecular Formula |
C33H28ClN5O4S |
Molecular Weight |
626.1 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]-N-[3-(2-methoxyphenyl)-5-[(2-methylanilino)methyl]-4,6-dioxo-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C33H28ClN5O4S/c1-21-9-3-6-12-27(21)36-20-25-31(41)38(28-13-7-8-14-29(28)43-2)33(44)39(32(25)42)37-30(40)22-15-17-24(18-16-22)35-19-23-10-4-5-11-26(23)34/h3-19,25,36H,20H2,1-2H3,(H,37,40) |
InChI Key |
VFCSSEUVHFSQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


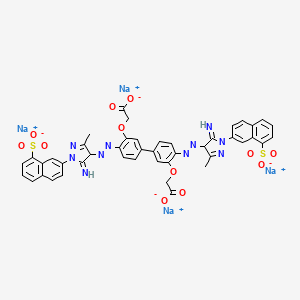

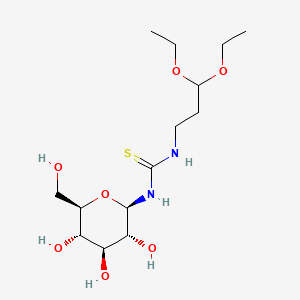
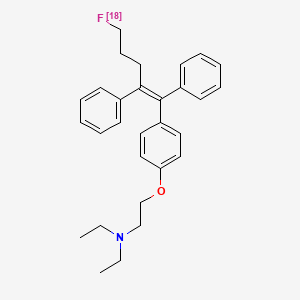


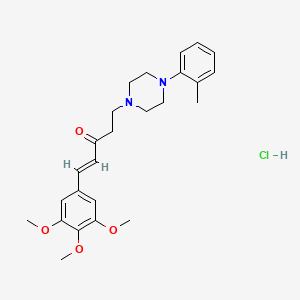
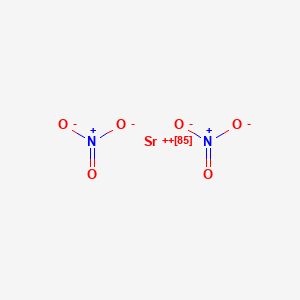
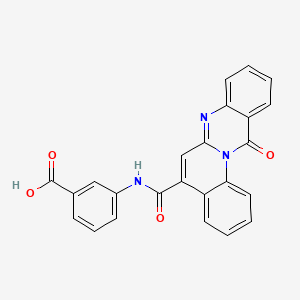
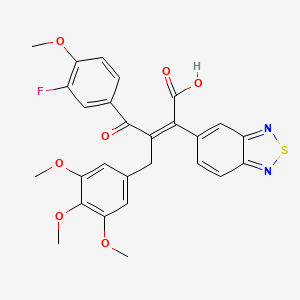
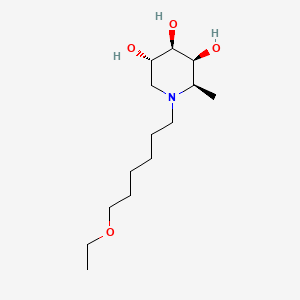
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)


